REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:7](Cl)=[N:8][CH:9]=[N:10][CH:11]=1)C.[Na].[CH3:15][OH:16]>>[CH3:1][O:3][C:4](=[O:13])[CH2:5][C:6]1[C:7]([O:16][CH3:15])=[N:8][CH:9]=[N:10][CH:11]=1 |^1:13|
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C(=NC=NC1)Cl)=O
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
All volatiles were removed in vacuo
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Type
|
ADDITION
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Details
|
the residue was diluted with saturated sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×10 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C(=NC=NC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |